2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone
Description
2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone is a fluorinated ketone characterized by a chloro-difluoro-substituted ethanone backbone and a para-methylsulfanylphenyl (4-methylsulfanylphenyl) aromatic group. The methylsulfanyl (SMe) substituent introduces sulfur-based electronic effects, distinguishing it from analogs with alkyl or oxygen-containing substituents. The compound’s molecular formula is inferred as C₉H₇ClF₂OS (based on substituent substitution from analogs like CAS 89264-09-5 ), with a molecular weight of approximately 220.67 g/mol. Its synthesis likely involves Friedel-Crafts acylation or α-halogenation methods, similar to related compounds .
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2OS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQYXMOYFKDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone typically involves the reaction of 4-methylsulfanylacetophenone with chlorodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methylsulfanylacetophenone} + \text{Chlorodifluoromethane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiols in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Pharmaceuticals
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of drugs with specific therapeutic effects. For example, it has been utilized in the synthesis of anxiolytic and anticonvulsant drugs, which are crucial for treating anxiety disorders and epilepsy .
2. Antimicrobial Activity
Research indicates that compounds similar to 2-chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents . Preliminary studies have shown effectiveness against certain bacterial strains, warranting further investigation into its mechanism of action.
Materials Science Applications
1. Fluorinated Polymers
Due to its fluorinated nature, this compound can be used to synthesize fluorinated polymers that exhibit enhanced chemical resistance and thermal stability. These materials are valuable in industries such as electronics and aerospace, where durability is paramount .
2. Coatings and Surface Treatments
The unique properties of fluorinated compounds make them suitable for developing advanced coatings that provide hydrophobicity and oleophobicity. Such coatings are beneficial in applications ranging from automotive finishes to protective surfaces in consumer electronics .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The chloro and difluoro groups can participate in electrophilic and nucleophilic reactions, while the methylsulfanyl group can undergo oxidation and reduction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone with key analogs, emphasizing substituent effects on physical properties, reactivity, and applications:
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (e.g., 4-OCH₃ , 4-SCH₃): The methoxy group (OCH₃) is a stronger electron donor than methylsulfanyl (SCH₃), directing electrophilic substitution to the ortho/para positions. SCH₃, while less electron-donating than OCH₃, enhances nucleophilic aromatic substitution due to sulfur’s polarizability .
- Electron-Withdrawing Groups (e.g., 4-F ): Fluorine’s electronegativity increases the electrophilicity of the ketone carbonyl, accelerating nucleophilic attack. This contrasts with SCH₃, which may stabilize intermediates via resonance.
Biological Activity
2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone (CAS Number: 1352224-57-7) is a synthetic compound characterized by a chloro group, difluoro substituents, and a methylsulfanylphenyl moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties.
- Molecular Formula : C₉H₇ClF₂OS
- Molecular Weight : 236.67 g/mol
- Structure : The compound features a carbonyl group adjacent to a chlorinated and difluorinated carbon, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its cytotoxicity, antibacterial properties, and potential as an anticancer agent.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, compounds with structural similarities demonstrated IC₅₀ values ranging from 8.5 µM to 25.6 µM against HeLa and K562 cell lines, indicating potent anticancer activity .
Antibacterial Activity
Preliminary studies have assessed the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. The agar-well diffusion method has revealed moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction can lead to modulation of signaling cascades that result in apoptosis or growth inhibition in cancer cells .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Cytotoxic Effects : A study involving various thiazolidin derivatives demonstrated that compounds with similar structures exerted selective cytotoxicity on malignant cell lines while sparing normal fibroblasts. This selectivity is crucial for developing targeted cancer therapies .
- Antimicrobial Efficacy : Another investigation into thiazolidine derivatives showed promising results against multiple bacterial strains, suggesting that structural modifications could enhance antimicrobial potency .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClF₂OS |
| Molecular Weight | 236.67 g/mol |
| IC₅₀ (HeLa cells) | 8.5 - 15.1 µM |
| IC₅₀ (K562 cells) | 8.5 - 14.9 µM |
| Antibacterial Activity | Moderate to significant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
